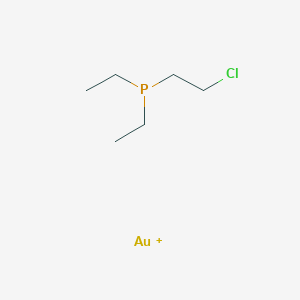
2-Chloroethyl(diethyl)phosphane;gold(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl(diethyl)phosphane;gold(1+) is an organophosphorus compound that features a gold(I) center coordinated to a phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl(diethyl)phosphane;gold(1+) typically involves the reaction of 2-chloroethyl(diethyl)phosphane with a gold(I) precursor. One common method is to react 2-chloroethyl(diethyl)phosphane with gold(I) chloride (AuCl) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the gold(I) center .
Industrial Production Methods
While specific industrial production methods for 2-Chloroethyl(diethyl)phosphane;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl(diethyl)phosphane;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.
Coordination: The phosphane ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., thiolates), and coordinating ligands (e.g., triphenylphosphine). Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) depend on the specific reaction conditions. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands.
Scientific Research Applications
2-Chloroethyl(diethyl)phosphane;gold(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the unique properties of gold complexes to target cancer cells.
Mechanism of Action
The mechanism of action of 2-Chloroethyl(diethyl)phosphane;gold(1+) involves its ability to coordinate to various molecular targets. The gold(I) center can interact with nucleophilic sites on biomolecules, such as thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl(diethyl)phosphane;silver(1+): Similar in structure but with a silver(I) center instead of gold(I).
2-Chloroethyl(diethyl)phosphane;palladium(1+): Contains a palladium(I) center, offering different catalytic properties.
2-Chloroethyl(diethyl)phosphane;platinum(1+): Features a platinum(I) center, known for its use in anticancer drugs.
Uniqueness
2-Chloroethyl(diethyl)phosphane;gold(1+) is unique due to the specific properties imparted by the gold(I) center. Gold complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C6H14AuClP+ |
|---|---|
Molecular Weight |
349.57 g/mol |
IUPAC Name |
2-chloroethyl(diethyl)phosphane;gold(1+) |
InChI |
InChI=1S/C6H14ClP.Au/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;/q;+1 |
InChI Key |
ULUHFIOTVAJJBF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CCCl.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


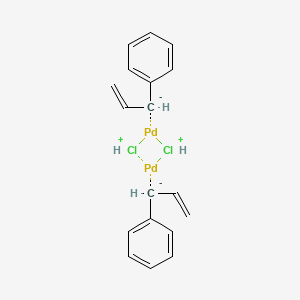

![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)

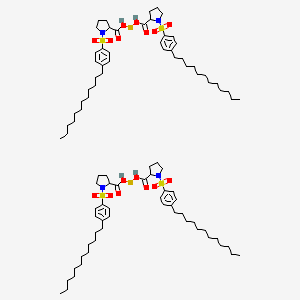
![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)
![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)
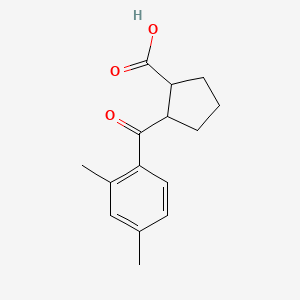
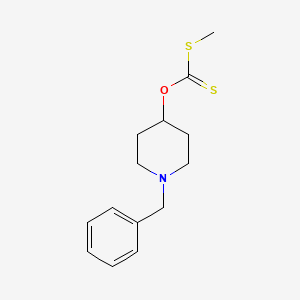
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
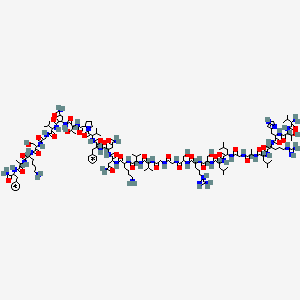

![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)
